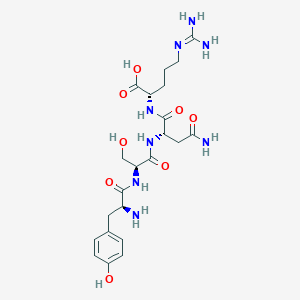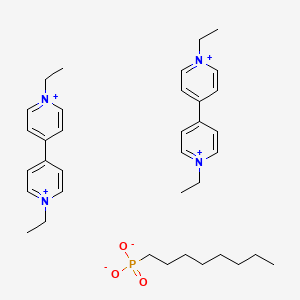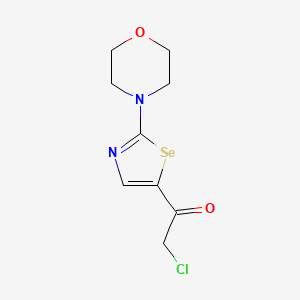
L-Tyrosyl-L-seryl-L-asparaginyl-N~5~-(diaminomethylidene)-L-ornithine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Tyrosyl-L-seryl-L-asparaginyl-N~5~-(diaminomethylidene)-L-ornithine: is a synthetic peptide composed of four amino acids: L-tyrosine, L-serine, L-asparagine, and L-ornithine The compound is characterized by the presence of a diaminomethylidene group attached to the L-ornithine residue
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Tyrosyl-L-seryl-L-asparaginyl-N~5~-(diaminomethylidene)-L-ornithine typically involves solid-phase peptide synthesis (SPPS). The process can be summarized as follows:
-
Solid-Phase Peptide Synthesis (SPPS)
Resin Loading: The synthesis begins with the attachment of the C-terminal amino acid (L-ornithine) to a solid resin support.
Amino Acid Coupling: Sequential addition of protected amino acids (L-asparagine, L-serine, and L-tyrosine) using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt).
Deprotection: Removal of protecting groups (e.g., Fmoc) using a base such as piperidine.
Cleavage: Cleavage of the peptide from the resin using a cleavage cocktail (e.g., trifluoroacetic acid (TFA), water, and scavengers).
-
Formation of the Diaminomethylidene Group
Modification: The diaminomethylidene group is introduced by reacting the L-ornithine residue with a suitable reagent, such as cyanamide or guanidine derivatives, under controlled conditions.
Industrial Production Methods
Industrial production of this peptide may involve large-scale SPPS with automated peptide synthesizers. The process is optimized for high yield and purity, with rigorous quality control measures to ensure consistency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation
Reagents: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Conditions: Reactions are typically carried out in aqueous or organic solvents at controlled temperatures.
Products: Oxidation of the tyrosine residue can lead to the formation of dopaquinone derivatives.
-
Reduction
Reagents: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Conditions: Reactions are performed under inert atmosphere (e.g., nitrogen) to prevent oxidation.
Products: Reduction of the diaminomethylidene group can yield primary amines.
-
Substitution
Reagents: Nucleophiles such as amines or thiols.
Conditions: Reactions are conducted in polar solvents (e.g., dimethylformamide (DMF)) at moderate temperatures.
Products: Substitution reactions can modify the side chains of the amino acid residues.
Scientific Research Applications
L-Tyrosyl-L-seryl-L-asparaginyl-N~5~-(diaminomethylidene)-L-ornithine: has diverse applications in scientific research:
-
Chemistry
Peptide Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Catalysis: Investigated for its potential as a catalyst in organic reactions.
-
Biology
Protein-Protein Interactions: Studied for its role in mimicking protein-protein interactions.
Enzyme Inhibition: Evaluated as an inhibitor of specific enzymes.
-
Medicine
Drug Development: Explored as a lead compound for developing new therapeutic agents.
Diagnostics: Used in the development of diagnostic assays for detecting specific biomolecules.
-
Industry
Biomaterials: Investigated for its potential in creating novel biomaterials with specific properties.
Biotechnology: Utilized in biotechnological applications such as biosensors and bioengineering.
Mechanism of Action
The mechanism of action of L-Tyrosyl-L-seryl-L-asparaginyl-N~5~-(diaminomethylidene)-L-ornithine involves its interaction with specific molecular targets and pathways:
-
Molecular Targets
Receptors: Binds to specific cell surface receptors, modulating their activity.
Enzymes: Inhibits or activates enzymes by binding to their active sites.
-
Pathways
Signal Transduction: Influences signal transduction pathways, leading to changes in cellular responses.
Gene Expression: Modulates gene expression by interacting with transcription factors.
Comparison with Similar Compounds
L-Tyrosyl-L-seryl-L-asparaginyl-N~5~-(diaminomethylidene)-L-ornithine: can be compared with other similar peptides:
-
Similar Compounds
L-Tyrosyl-L-seryl-L-asparaginyl-L-ornithine: Lacks the diaminomethylidene group, resulting in different chemical properties and biological activities.
L-Tyrosyl-L-seryl-L-asparaginyl-N~5~-(methylidene)-L-ornithine: Contains a methylidene group instead of a diaminomethylidene group, leading to variations in reactivity and function.
-
Uniqueness
- The presence of the diaminomethylidene group in This compound imparts unique chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
915224-10-1 |
|---|---|
Molecular Formula |
C22H34N8O8 |
Molecular Weight |
538.6 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C22H34N8O8/c23-13(8-11-3-5-12(32)6-4-11)18(34)30-16(10-31)20(36)29-15(9-17(24)33)19(35)28-14(21(37)38)2-1-7-27-22(25)26/h3-6,13-16,31-32H,1-2,7-10,23H2,(H2,24,33)(H,28,35)(H,29,36)(H,30,34)(H,37,38)(H4,25,26,27)/t13-,14-,15-,16-/m0/s1 |
InChI Key |
OZBLPBBGMPQJIH-VGWMRTNUSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N)O |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)O)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(4S,5S)-4,5-Bis[azido(phenyl)methyl]-2,2-dimethyl-1,3-dioxolane](/img/structure/B12608531.png)
![(4-{[(2-Amino-2-oxoethyl)amino]methyl}phenoxy)acetic acid](/img/structure/B12608532.png)


![N-(4-Methoxybenzene-1-carbothioyl)-N-[(1R)-1-phenylethyl]benzamide](/img/structure/B12608548.png)
![5-Chloro-8-[(propan-2-yl)oxy]-7-[2-(trifluoromethyl)phenyl]quinoline](/img/structure/B12608563.png)
![1-(4-Acetyl-7-bromo-4H-[1,3]thiazolo[5,4-b]indol-2-yl)pyrrolidine-2,5-dione](/img/structure/B12608570.png)
![2-[3-(2,4-Dichloro-5-fluorophenyl)-4,5-dihydro-1,2-oxazol-5-yl]phenol](/img/structure/B12608571.png)
![N-{[2-(Benzyloxy)phenyl]methyl}-5-chloro-2-hydroxybenzamide](/img/structure/B12608573.png)

![2-Pentynoic acid, 4-[(2-methoxyethoxy)methoxy]-, ethyl ester, (4S)-](/img/structure/B12608579.png)
